molecular formula C15H21N3O B8743630 1-(Piperidin-4-yl)-3-propyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 182365-66-8

1-(Piperidin-4-yl)-3-propyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B8743630
CAS No.: 182365-66-8
M. Wt: 259.35 g/mol
InChI Key: ZZOGYJXOSHOSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)-3-propyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

182365-66-8

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-piperidin-4-yl-3-propylbenzimidazol-2-one

InChI

InChI=1S/C15H21N3O/c1-2-11-17-13-5-3-4-6-14(13)18(15(17)19)12-7-9-16-10-8-12/h3-6,12,16H,2,7-11H2,1H3

InChI Key

ZZOGYJXOSHOSRM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=O)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-t-butoxycarbonyl-4-(3-propyl-2-oxo-1-benzimidazolinyl)piperidine (540 mg, 1.5 mmol) in chloroform (7 mL) containing trifluoroacetic acid (1 mL) was allowed to stir at ambient temperature for 15-25 hours. The solvent was removed on a rotary evaporator, the residue dissolved in chloroform and washed with aq. Na2CO3. The dried (Na2SO4) chloroform extract was evaporated to give 4-(3-propyl-2-oxo-1-benzimidazolinyl)piperidine as an oil which was used as is.
Name
1-t-butoxycarbonyl-4-(3-propyl-2-oxo-1-benzimidazolinyl)piperidine
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.